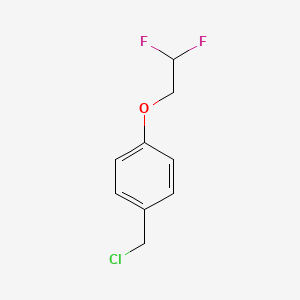

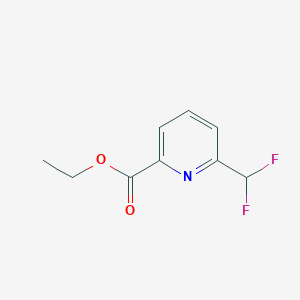

![molecular formula C18H14N4O3S2 B2773367 (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide CAS No. 637748-92-6](/img/structure/B2773367.png)

(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary depending on the specific compound and the conditions under which the reactions are carried out . Unfortunately, the specific chemical reactions involving “(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide” are not detailed in the available resources.Aplicaciones Científicas De Investigación

- Researchers have explored the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives in the search for new anti-mycobacterial agents .

- Interestingly, this compound demonstrated good anti-high blood glucose efficacy in streptozotocin-induced diabetic Wistar rats .

- The multicomponent reaction products were evaluated for inhibitory activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungal species (Aspergillus niger, Candida albicans) .

Antimycobacterial Activity

Anti-Hyperglycemic Effects

Inhibitory Potential Against Microorganisms

Thermally Activated Delayed Fluorescence (TADF)

Mecanismo De Acción

Target of Action

It is known that the compound is used as a luminescent material , suggesting that its targets could be related to light-emitting processes.

Mode of Action

The compound, also known as N-(4-{[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]AMINO}BENZENESULFONYL)ACETAMIDE, exhibits its action through a process known as Excited-State Intramolecular Proton Transfer (ESIPT) . In solution, the compound shows green emission due to the ESIPT process . When coordinated with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Result of Action

The compound is used as a luminescent material . All doped devices show strong emission with low turn-on voltages (3.9-4.8 V), and the doped devices based on difluoroboron complexes exhibit electroluminescence performance superior to that of the ligand . Particularly, the doped device of BTZ-Cz-BF with a doping concentration of 10 wt% shows the best electroluminescence performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

Action Environment

The environment can influence the action, efficacy, and stability of the compound . For instance, the compound shows different emission properties in solution and in solid films due to the ESIPT process . In solution, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission), while in solid films, only one type of emission is observed . This suggests that the physical state of the compound (solution vs. solid) can significantly affect its luminescent properties.

Propiedades

IUPAC Name |

N-[4-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]phenyl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S2/c1-12(23)22-27(24,25)15-8-6-14(7-9-15)20-11-13(10-19)18-21-16-4-2-3-5-17(16)26-18/h2-9,11,20H,1H3,(H,22,23)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUJBEGBGBATBK-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

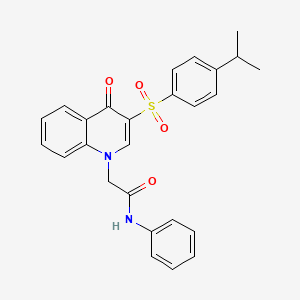

![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)

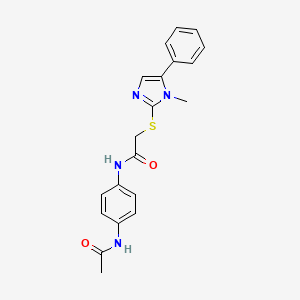

![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)

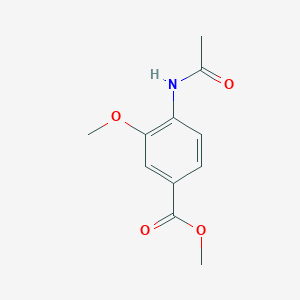

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2773294.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)

![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)